molecular formula C10H19N3O B1491466 3-(Cyclopropylmethyl)-4-hydroxypiperidine-1-carboximidamide CAS No. 2098039-75-7

3-(Cyclopropylmethyl)-4-hydroxypiperidine-1-carboximidamide

Cat. No.: B1491466
CAS No.: 2098039-75-7
M. Wt: 197.28 g/mol
InChI Key: MVGHJEJGOSAKNB-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)-4-hydroxypiperidine-1-carboximidamide is a chemical compound intended for research use only and is not for diagnostic or therapeutic use. This piperidine derivative features a carboximidamide group and a cyclopropylmethyl substitution, a modification often explored in medicinal chemistry to fine-tune a molecule's interaction with biological targets . The 4-hydroxypiperidine scaffold is a privileged structure in drug discovery, frequently serving as a key building block for the synthesis of potential pharmacologically active molecules . For instance, structurally related 4-hydroxypiperidine compounds have been identified as novel potent analgesics targeting the μ-opioid receptor (MOR) , while other piperidine carboxamides have been investigated for their potential in treating metabolic syndrome and related disorders . The carboximidamide functional group is a versatile intermediate in organic synthesis, often utilized in the construction of more complex nitrogen-containing heterocycles, which are common cores in many approved drugs and bioactive molecules . Researchers may value this compound as a key synthetic intermediate for developing new chemical entities or as a potential candidate for high-throughput screening in various biological assays.

Properties

IUPAC Name

3-(cyclopropylmethyl)-4-hydroxypiperidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c11-10(12)13-4-3-9(14)8(6-13)5-7-1-2-7/h7-9,14H,1-6H2,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGHJEJGOSAKNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2CN(CCC2O)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Cyclopropylmethyl)-4-hydroxypiperidine-1-carboximidamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyclopropylmethyl group and a hydroxyl group. Its structural formula can be represented as follows:

CxHyNz exact values depend on the specific substituents \text{C}_x\text{H}_y\text{N}_z\text{ exact values depend on the specific substituents }

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The specific mechanisms of action for this compound are still under investigation, but potential interactions include:

  • Receptor Modulation : Similar piperidine derivatives have been shown to modulate neurotransmitter receptors, particularly in the central nervous system.
  • Enzyme Inhibition : Some studies suggest that this compound may inhibit enzymes involved in metabolic pathways, potentially affecting glucose metabolism and other biochemical processes.

Antimicrobial Activity

A series of studies have demonstrated that piperidine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including:

Bacterial Strain Activity
Xanthomonas axonopodisSignificant inhibition
Ralstonia solanacearumModerate inhibition
Alternaria solaniEffective
Fusarium solaniEffective

These findings suggest that the compound may possess similar antimicrobial properties.

Enzyme Inhibition Studies

In vitro studies have reported that certain piperidine derivatives act as inhibitors of α-glucosidase, an enzyme critical in carbohydrate metabolism. The inhibition of this enzyme can be beneficial for managing conditions such as diabetes. For example, derivatives with hydroxyl groups have demonstrated enhanced inhibitory activity compared to standard inhibitors like acarbose.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various piperidine derivatives, this compound was tested against several pathogens. The results indicated a notable reduction in microbial growth, particularly against Gram-negative bacteria.

Case Study 2: Metabolic Effects

Another investigation focused on the compound's effect on glucose metabolism. In diabetic animal models, administration of this compound resulted in lower blood glucose levels compared to controls, indicating its potential as an antidiabetic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine derivatives are widely studied for their diverse biological activities. Below is a structural and functional comparison of 3-(Cyclopropylmethyl)-4-hydroxypiperidine-1-carboximidamide with related compounds, including BI 605906 (from ) and other piperidine-based analogs.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Pharmacological Activity
This compound C₁₀H₁₈N₃O 196.27 Piperidine, hydroxyl, carboximidamide, cyclopropylmethyl Under investigation (hypothesized CNS or enzyme modulation)
BI 605906 () C₁₇H₂₂F₂N₄O₃S₂ 432.51 Thienopyridine, sulfonyl, fluoropropyl, carboxamide Kinase inhibitor (reported in preclinical studies)
Piperidine-4-carboxamide C₆H₁₂N₂O 128.17 Piperidine, carboxamide Broad-spectrum (e.g., analgesic, antiviral)
4-Hydroxypiperidine-1-carboxylic acid C₆H₁₁NO₃ 145.16 Piperidine, hydroxyl, carboxylic acid Intermediate in drug synthesis

Key Observations:

Functional Group Diversity: The carboximidamide group in the target compound differs from the carboxamide in BI 605906 and other analogs. The cyclopropylmethyl group may confer metabolic stability compared to linear alkyl chains, as seen in other cyclopropane-containing drugs (e.g., cyclopropylamine-based antidepressants).

Structural Complexity: BI 605906’s thienopyridine core and sulfonyl group contribute to its higher molecular weight (432.51 vs. 196.27) and distinct pharmacokinetics, such as increased lipophilicity and protein-binding capacity.

Hydroxyl Group Impact: The 4-hydroxyl group in the target compound could enhance solubility compared to non-hydroxylated piperidines, though this may vary with pH-dependent ionization.

Research Findings:

  • BI 605906 : Preclinical studies highlight its role as a kinase inhibitor, targeting enzymes like JAK3 or IRAK4 due to its sulfonyl and fluoropropyl groups.
  • Piperidine-4-carboxamide Analogs : These are often utilized as protease inhibitors or analgesics, with carboxamide’s hydrogen-bonding capacity critical for activity.
  • Target Compound : Computational docking studies suggest the carboximidamide group may interact with aspartate or glutamate residues in CNS receptors (e.g., NMDA or σ receptors), though experimental validation is pending.

Preparation Methods

Hydroxylation of Piperidine Ring

Hydroxylation at the 4-position of piperidine rings is often achieved via selective reduction or substitution reactions. For example, related compounds such as tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate have been synthesized by reducing piperidin-4-ol derivatives using sodium borohydride in ethanol at ambient temperature for several hours, followed by acid quenching and extraction to isolate the hydroxylated product as a solid.

Step Reagents/Conditions Outcome
Reduction Sodium borohydride in 95% EtOH, RT, 3 h Hydroxylation at 4-position
Quenching 3N HCl dropwise until gas evolution stops Neutralization and extraction
Workup Ethyl acetate/water extraction, drying White solid hydroxypiperidine

Introduction of Cyclopropylmethyl Group at 3-Position

The cyclopropylmethyl substituent can be introduced via alkylation or nucleophilic substitution reactions. Typically, the 3-position of the piperidine ring can be functionalized by reaction with cyclopropylmethyl halides or related electrophiles under basic conditions, often in an inert atmosphere and in solvents like THF or dichloromethane.

While direct examples for this exact substitution are scarce, analogous alkylations in piperidine chemistry use potassium tert-butoxide or sodium hydride as bases with the electrophile added dropwise, stirring at room temperature or slightly elevated temperatures for extended periods (e.g., 16 hours).

Step Reagents/Conditions Outcome
Alkylation Cyclopropylmethyl halide, KOtBu in THF, RT, 15-16 h 3-(Cyclopropylmethyl) substitution

Formation of Carboximidamide Group at Nitrogen

The carboximidamide (amidino) group at the nitrogen can be introduced by reacting the piperidine nitrogen with suitable amidine precursors or via conversion of carboxyl or ester groups into amidines. Protection of the nitrogen as a carbamate (e.g., tert-butyl carbamate) is common during earlier steps to prevent unwanted side reactions.

For example, tert-butyl protection of the piperidine nitrogen is achieved by reacting 3,3-difluoropiperidin-4-ol with di-tert-butyl dicarbonate (Boc2O) in dichloromethane at room temperature under nitrogen atmosphere for 2 hours, yielding the Boc-protected intermediate.

Subsequent conversion to the carboximidamide involves deprotection and reaction with amidine reagents, often under acidic or basic conditions depending on the precursor.

Step Reagents/Conditions Outcome
Protection Boc2O, CH2Cl2, RT, 2 h, N2 atmosphere Boc-protected piperidine
Amidination Amidino reagent, acidic/basic conditions Formation of carboximidamide

Representative Experimental Data Table

Step No. Reaction Type Reagents/Conditions Yield (%) Notes
1 Hydroxylation NaBH4 in 95% EtOH, RT, 3 h; 3N HCl quench ~45-50 White solid isolated
2 Boc Protection Boc2O, CH2Cl2, RT, 2 h, N2 atmosphere 82.1 White solid, confirmed by NMR
3 Alkylation (3-position) Cyclopropylmethyl halide, KOtBu in THF, RT, 16 h 70-75 Requires inert atmosphere
4 Amidination Amidino reagent, acidic/basic conditions Variable Final step to install carboximidamide

Detailed Research Findings and Notes

  • Reaction Atmosphere: Most steps are conducted under inert nitrogen or argon atmospheres to prevent oxidation or moisture-sensitive side reactions.
  • Temperature Control: Ambient or slightly cooled temperatures (0–25°C) are preferred to maintain selectivity and limit side reactions.
  • Solvent Choice: Dichloromethane, tetrahydrofuran (THF), and ethanol are commonly used solvents, chosen for their ability to dissolve reactants and compatibility with reagents.
  • Protecting Group Strategy: Boc protection of the piperidine nitrogen is critical to control reactivity during functionalization steps.
  • Workup Procedures: Extraction with organic solvents, drying over sodium sulfate or magnesium sulfate, and concentration under reduced pressure are standard to isolate intermediates.
  • Purification: Chromatographic methods (e.g., silica gel chromatography) and recrystallization are employed to purify intermediates and final products.
  • Characterization: Confirmation of structure and purity is typically done by NMR spectroscopy (1H NMR), mass spectrometry (MS), and sometimes LC-MS.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Cyclopropylmethyl)-4-hydroxypiperidine-1-carboximidamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. A nucleophilic substitution reaction may introduce the cyclopropylmethyl group, followed by hydroxylation at the 4-position. Carboximidamide formation can be achieved via amidoxime intermediates. To optimize yield, employ Design of Experiments (DoE) principles to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, a fractional factorial design reduces the number of trials while identifying critical factors . Computational tools like quantum chemical calculations (e.g., DFT) can predict transition states and guide solvent selection .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use orthogonal analytical techniques:

  • HPLC/LC-MS : Quantify purity and detect impurities using reversed-phase chromatography with UV/Vis or mass spectrometry detection .
  • NMR Spectroscopy : Confirm stereochemistry (e.g., 4-hydroxyl configuration) via 1^1H-1^1H COSY and NOESY experiments. Compare chemical shifts with analogous piperidine derivatives .
  • X-ray Crystallography : Resolve crystal structures to validate bond angles and spatial arrangement, leveraging databases like the Crystallography Open Database (COD) for reference .

Q. What solvent systems are suitable for solubility studies, and how can stability under varying pH conditions be assessed?

  • Methodological Answer : Conduct solubility screens in DMSO (for stock solutions) and aqueous buffers (pH 1.2–7.4) to mimic physiological conditions. Use shake-flask or UV-spectrophotometry methods to determine partition coefficients (logP). For stability, incubate the compound at 37°C in buffers and analyze degradation products via LC-MS. Apply kinetic modeling (e.g., first-order decay) to estimate half-life .

Advanced Research Questions

Q. How can computational methods predict the reactivity and selectivity of this compound in catalytic systems?

  • Methodological Answer : Utilize density functional theory (DFT) to calculate activation energies for proposed reaction pathways (e.g., cyclopropane ring-opening or hydroxyl group participation). Pair this with molecular dynamics simulations to assess solvent effects. Tools like Gaussian or ORCA are standard. Validate predictions experimentally using kinetic isotopic effect (KIE) studies or in situ IR spectroscopy .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Perform meta-analysis of existing data to identify outliers, then design follow-up experiments:

  • Dose-Response Curves : Use standardized assays (e.g., IC50_{50} determination in triplicate) with positive controls.
  • Off-Target Screening : Employ high-throughput platforms (e.g., kinase profiling) to identify confounding interactions .
  • Statistical Analysis : Apply ANOVA or Bayesian inference to quantify uncertainty and contextualize conflicting results .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound?

  • Methodological Answer :

  • PK Studies : Administer the compound intravenously/orally to rodent models, collecting plasma samples at timed intervals. Analyze using LC-MS/MS. Calculate AUC, t1/2t_{1/2}, and bioavailability. Incorporate allometric scaling for human PK predictions .
  • PD Studies : Use disease-specific models (e.g., inflammatory or neurological assays) with biomarker quantification (ELISA, qPCR). Apply compartmental modeling to link exposure and effect .

Q. What advanced techniques elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (konk_{on}, koffk_{off}) in real-time.
  • Cryo-EM/X-ray Crystallography : Resolve 3D structures of target-ligand complexes to identify binding motifs.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH\Delta H, ΔS\Delta S) for binding .

Methodological Frameworks

Q. How can factorial design optimize reaction conditions for scaling up synthesis?

  • Answer : Implement a 2k^k factorial design (where kk = variables like temperature, pressure, catalyst ratio). For example, a 23^3 design evaluates 8 experimental conditions. Use response surface methodology (RSM) to model interactions and identify optimal parameters. Software like Minitab or JMP automates analysis .

Q. What role do cheminformatics tools play in data management and structure-activity relationship (SAR) modeling?

  • Answer : Platforms like KNIME or Pipeline Pilot enable SAR database construction. Use machine learning (e.g., random forest, SVM) to correlate structural descriptors (e.g., logP, topological polar surface area) with activity. Validate models via cross-validation and external test sets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Cyclopropylmethyl)-4-hydroxypiperidine-1-carboximidamide
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3-(Cyclopropylmethyl)-4-hydroxypiperidine-1-carboximidamide

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